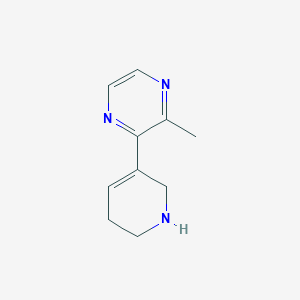methanone CAS No. 204066-02-4](/img/structure/B13990430.png)
[4-(9H-Carbazol-9-yl)phenyl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(9H-Carbazol-9-yl)phenylmethanone is an organic compound that belongs to the class of carbazole derivatives. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic electronics, photophysics, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Carbazol-9-yl)phenylmethanone typically involves the reaction of 9H-carbazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of 4-(9H-Carbazol-9-yl)phenylmethanone may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 4-(9H-Carbazol-9-yl)phenylmethanone can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Alcohol and amine derivatives.
Substitution: Various substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(9H-Carbazol-9-yl)phenylmethanone is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel compounds with interesting properties.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications.
Medicine
In medicine, 4-(9H-Carbazol-9-yl)phenylmethanone is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry
In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs). Its excellent photophysical properties make it an ideal candidate for use in display technologies.
Wirkmechanismus
The mechanism of action of 4-(9H-Carbazol-9-yl)phenylmethanone involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to changes in their structure and function. In OLEDs, the compound’s ability to emit light upon excitation is due to its unique electronic structure, which allows for efficient energy transfer and light emission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Carbazole: A parent compound of 4-(9H-Carbazol-9-yl)phenylmethanone, known for its use in organic electronics.
[4-(9H-Carbazol-9-yl)phenyl]boronic acid: Another derivative of carbazole with applications in organic synthesis and materials science.
9-Phenylcarbazole: A structurally similar compound with different electronic properties.
Uniqueness
4-(9H-Carbazol-9-yl)phenylmethanone stands out due to its unique combination of photophysical properties and chemical reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a versatile and valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
204066-02-4 |
|---|---|
Molekularformel |
C25H17NO |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
(4-carbazol-9-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C25H17NO/c27-25(18-8-2-1-3-9-18)19-14-16-20(17-15-19)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h1-17H |
InChI-Schlüssel |
YDASWDXQJDDHSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



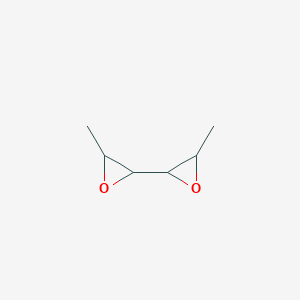


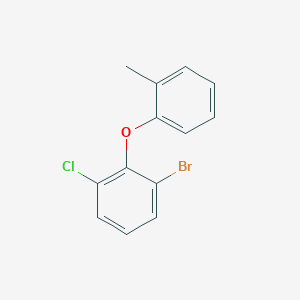
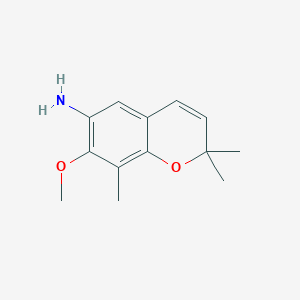
![4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13990387.png)
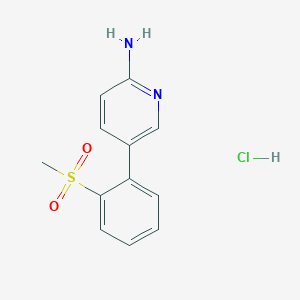
![2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione](/img/structure/B13990395.png)
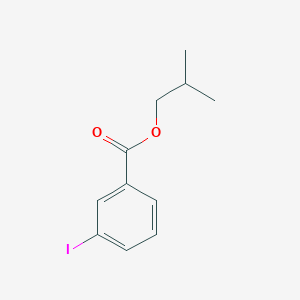

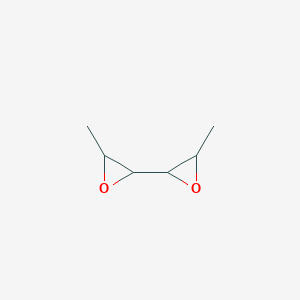
![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)
